molecular formula C30H42O5 B12430547 10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-

10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-

Cat. No.: B12430547
M. Wt: 482.6 g/mol
InChI Key: YLQIANWVVVMWMO-ZQYCCFGNSA-N
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Description

The compound “10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-” is a complex organic molecule with a unique structure that combines multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:

    Cyclization Reactions: Formation of the cyclopenta and cyclopropa rings through intramolecular cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as the propanoic acid and hexenyl groups through selective reactions.

    Stereoselective Reactions: Control of stereochemistry at multiple chiral centers to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of key steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols or alkenes to alkanes.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups may yield ketones or carboxylic acids, while reduction of the ketones may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    Cellular Pathways: Influence on cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic molecules with multiple ring systems and functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple ring systems and functional groups in a specific configuration

Properties

Molecular Formula

C30H42O5

Molecular Weight

482.6 g/mol

IUPAC Name

3-[(1S,3R,11S,15R)-11,15-dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid

InChI

InChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/t19?,21?,22?,23?,25?,27-,28+,29+,30-/m1/s1

InChI Key

YLQIANWVVVMWMO-ZQYCCFGNSA-N

Isomeric SMILES

CC(CCC=C(C)C=O)C1CC[C@@]2([C@@]1(CC[C@]34C2CC5C([C@]3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C

Origin of Product

United States

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